molecular formula C9H10BrFO2 B11761044 2-Bromo-4-fluoro-3-(methoxymethoxy)-1-methylbenzene

2-Bromo-4-fluoro-3-(methoxymethoxy)-1-methylbenzene

Cat. No.: B11761044
M. Wt: 249.08 g/mol
InChI Key: JFESZIXBBOIKBD-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-(methoxymethoxy)-1-methylbenzene is an organic compound with the molecular formula C9H10BrFO2. It is a derivative of benzene, substituted with bromine, fluorine, and methoxymethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-3-(methoxymethoxy)-1-methylbenzene typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the methoxymethoxy group. One common method involves the following steps:

    Bromination: A benzene derivative is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Fluorination: The brominated compound is then fluorinated using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-3-(methoxymethoxy)-1-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of dehalogenated or reduced benzene derivatives.

Scientific Research Applications

2-Bromo-4-fluoro-3-(methoxymethoxy)-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-3-(methoxymethoxy)-1-methylbenzene depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoro-3-(methoxymethoxy)-1-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a methyl group.

    2-Bromo-4-fluoro-3-(methoxymethoxy)phenyl(methyl)sulfane: Contains a sulfane group instead of a simple methyl group.

Uniqueness

2-Bromo-4-fluoro-3-(methoxymethoxy)-1-methylbenzene is unique due to its specific combination of substituents, which confer distinct reactivity and properties. This uniqueness makes it valuable for specific synthetic applications and research purposes.

Biological Activity

2-Bromo-4-fluoro-3-(methoxymethoxy)-1-methylbenzene, with the CAS number 1226808-62-3, is an organic compound characterized by a unique arrangement of halogen and methoxy groups on a benzene ring. This structural configuration suggests potential biological activity, particularly in interactions with enzymes and receptors. Understanding its biological properties is crucial for exploring its applications in medicinal chemistry and drug development.

  • Molecular Formula : C₈H₈BrF O₂
  • Molecular Weight : 219.05 g/mol
  • Structural Features :
    • Bromine and fluorine atoms, which can facilitate halogen bonding.
    • Methoxymethoxy group that enhances solubility and reactivity.

The biological activity of this compound is influenced by its ability to interact with various molecular targets. The presence of halogens can enhance binding affinity to proteins and nucleic acids, potentially modulating enzyme activity or receptor interactions. These interactions may lead to significant biological effects, including antimicrobial and anticancer properties.

Biological Activity Overview

Research into the biological activities of similar compounds suggests that derivatives of this compound may exhibit:

  • Antimicrobial Properties : Compounds with similar structures have been shown to inhibit the growth of bacteria and fungi.
  • Anticancer Activity : Some derivatives are being investigated for their ability to induce apoptosis in cancer cells.

Data Table: Potential Biological Activities

Activity Type Description References
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InteractionModulation of enzyme activity through binding

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of halogenated benzene derivatives, revealing that compounds similar to this compound exhibited significant inhibition against various bacterial strains. The study highlighted the role of halogen atoms in enhancing antimicrobial efficacy through improved binding to bacterial enzymes.

Case Study 2: Anticancer Properties

Another research effort focused on the anticancer potential of methoxy-substituted benzene derivatives. It was found that certain derivatives could significantly reduce cell viability in human cancer cell lines by promoting apoptosis. The study suggested that the methoxymethoxy group enhances solubility, facilitating better cellular uptake and activity.

Research Findings

Recent studies have demonstrated that compounds like this compound can serve as valuable building blocks in drug development. Their structural features allow for modifications that can enhance biological activity. Ongoing research aims to elucidate specific pathways and mechanisms through which these compounds exert their effects.

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

3-bromo-1-fluoro-2-(methoxymethoxy)-4-methylbenzene

InChI

InChI=1S/C9H10BrFO2/c1-6-3-4-7(11)9(8(6)10)13-5-12-2/h3-4H,5H2,1-2H3

InChI Key

JFESZIXBBOIKBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)OCOC)Br

Origin of Product

United States

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